Acetylene--pyridine (1/1)
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Overview
Description
Acetylene–pyridine (1/1) is a co-crystal formed from acetylene and pyridine in a 1:1 molar ratio. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while acetylene is the simplest alkyne with a triple bond between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetylene–pyridine (1/1) involves the reaction of acetylene with pyridine under controlled conditions. One method involves passing a mixture of acetylene and hydrogen cyanide through a red-hot tube, which was historically used to synthesize pyridine . Another approach is the direct interaction of acetylene and pyridine at low temperatures to form the co-crystal .
Industrial Production Methods: Industrial production of acetylene–pyridine (1/1) can be achieved through the controlled mixing of acetylene and pyridine in a reactor under specific temperature and pressure conditions. The process requires careful monitoring to ensure the correct stoichiometry and to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Acetylene–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine derivatives and acetylene oxidation products.
Reduction: Reduction reactions can convert the triple bond in acetylene to a double or single bond, forming different hydrocarbon derivatives.
Substitution: Pyridine’s nitrogen atom can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxide, acetic acid.
Reduction: Ethylene, ethane.
Substitution: Alkylpyridines, acylpyridines.
Scientific Research Applications
Acetylene–pyridine (1/1) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetylene–pyridine (1/1) involves its interaction with molecular targets through the pyridine ring and the reactive acetylene triple bond. Pyridine can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. Acetylene’s triple bond can participate in addition reactions, forming new chemical bonds and altering molecular structures .
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with similar chemical properties but without the acetylene component.
Acetylene: A simple alkyne with high reactivity but lacking the aromatic stability of pyridine.
Pyridine Derivatives: Compounds like picoline and lutidine, which have additional methyl groups on the pyridine ring.
Uniqueness: Acetylene–pyridine (1/1) is unique due to its co-crystal structure, combining the reactivity of acetylene with the aromatic stability and biological activity of pyridine.
Properties
CAS No. |
790665-58-6 |
---|---|
Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
acetylene;pyridine |
InChI |
InChI=1S/C5H5N.C2H2/c1-2-4-6-5-3-1;1-2/h1-5H;1-2H |
InChI Key |
HFJASQBEIMATBQ-UHFFFAOYSA-N |
Canonical SMILES |
C#C.C1=CC=NC=C1 |
Origin of Product |
United States |
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